Blankophor BHC

Description

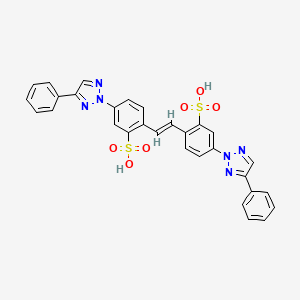

Structure

2D Structure

3D Structure

Properties

CAS No. |

37069-54-8 |

|---|---|

Molecular Formula |

C30H22N6O6S2 |

Molecular Weight |

626.7 g/mol |

IUPAC Name |

5-(4-phenyltriazol-2-yl)-2-[(E)-2-[4-(4-phenyltriazol-2-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C30H22N6O6S2/c37-43(38,39)29-17-25(35-31-19-27(33-35)21-7-3-1-4-8-21)15-13-23(29)11-12-24-14-16-26(18-30(24)44(40,41)42)36-32-20-28(34-36)22-9-5-2-6-10-22/h1-20H,(H,37,38,39)(H,40,41,42)/b12-11+ |

InChI Key |

UXEKKQRJIGKQNP-VAWYXSNFSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN(N=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN(N=C2)C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |

Other CAS No. |

37069-54-8 68057-99-8 |

Pictograms |

Corrosive; Environmental Hazard |

Related CAS |

23743-28-4 (di-hydrochloride salt) 52237-03-3 (di-potassium salt) 68057-99-8 (potassium.hydrochloride salt) |

Synonyms |

4,4'-bis(4-phenyl-1,2,3-triazol-2-yl)stilbene disulfonate disodium salt Blankophor BHC Blankophor BHC, dipotassium salt Blankophor BHC, disodium salt Blankophor BHC, potassium, sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

Blankophor BHC: A Technical Guide for Researchers

An in-depth examination of the fluorescent whitening agent Blankophor BHC, its mechanism of action, and its applications in scientific research, tailored for researchers, scientists, and drug development professionals.

This compound is a fluorescent whitening agent belonging to the stilbene-triazole class of compounds. Its inherent ability to absorb ultraviolet light and re-emit it in the blue spectrum has led to its widespread use in various industrial applications, including in the paper, textile, and detergent industries. In the realm of scientific research, this compound has carved a niche as a valuable tool for the detection and quantification of fungi, owing to its specific binding to polysaccharides present in fungal cell walls.

Core Properties and Identification

This compound is chemically identified as 5-(4-phenyltriazol-2-yl)-2-[(E)-2-[4-(4-phenyltriazol-2-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid.[1] Its structure features a central stilbene backbone, which is the primary chromophore responsible for its fluorescent properties. The presence of sulfonic acid groups confers water solubility, a critical attribute for its application in aqueous environments.

| Identifier | Value |

| IUPAC Name | 5-(4-phenyltriazol-2-yl)-2-[(E)-2-[4-(4-phenyltriazol-2-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid[1] |

| CAS Number | 37069-54-8[1] |

| Molecular Formula | C₃₀H₂₂N₆O₆S₂[1] |

| Molecular Weight | 626.7 g/mol [1] |

Mechanism of Action: Fluorescence and Fungal Cell Wall Binding

The functionality of this compound is rooted in the phenomenon of fluorescence. The molecule absorbs photons from the non-visible ultraviolet (UV) portion of the electromagnetic spectrum, causing an electronic excitation. As the molecule returns to its ground state, it emits the absorbed energy as light in the visible blue region of the spectrum. This process effectively converts invisible UV light into visible blue light, resulting in a whitening or brightening effect.

In a biological context, particularly in mycology, this compound's utility stems from its high affinity for β-glycosidically linked polysaccharides, specifically chitin and glucan.[1] These polymers are major components of fungal cell walls. When this compound is applied to a sample containing fungal elements, it selectively binds to these polysaccharides. Subsequent exposure to UV light causes the bound this compound to fluoresce, emitting a bright blue-white light that clearly delineates the fungal structures against a dark background when viewed under a fluorescence microscope.

Experimental Protocol: Fungal Staining in Clinical Specimens

The following is a detailed methodology for the use of Blankophor in the fluorescent staining of fungi in clinical specimens, adapted from established protocols.[1][2]

Materials:

-

Blankophor solution (e.g., 0.1% w/v Blankophor in 20% w/v aqueous potassium hydroxide)

-

Microscope slides and coverslips

-

Clinical specimen (e.g., skin scrapings, tissue sections)

-

Fluorescence microscope with appropriate filter set (excitation <400 nm, barrier filter ~420 nm)[1]

-

Pipettes and other standard laboratory equipment

Procedure:

-

Sample Preparation: Place a small amount of the clinical specimen on a clean microscope slide. For tissue maceration, a drop of the Blankophor/KOH solution can be added directly to the specimen.

-

Staining: Apply a drop of the Blankophor solution to the specimen on the slide.

-

Incubation: Cover the slide with a coverslip. For rapid staining, the preparation can be gently heated. For gram-stained mounts, staining can take approximately 15 minutes, with the fluorescence improving over 24 hours if kept in a moist chamber.[1]

-

Microscopy: Examine the slide under a fluorescence microscope. Use an excitation wavelength below 400 nm and a barrier filter at approximately 420 nm.[1]

-

Observation: Fungal elements will appear with a bright blue to blue-white fluorescence against a darker background.

Safety and Handling

-

Wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses.

-

Avoiding inhalation of dust or aerosols.

-

Working in a well-ventilated area.

-

In case of contact with eyes or skin, rinse thoroughly with water.

Applications in Research and Drug Development

The primary research application of this compound is in medical and environmental mycology. Its ability to rapidly and specifically stain fungal elements makes it a valuable diagnostic tool. In drug development, it can be utilized to assess the efficacy of antifungal agents by quantifying the reduction in fungal load in in vitro and in vivo models. Furthermore, its fluorescent properties may allow for its use as a tracer in various biological systems, provided its binding specificity is well-characterized in the context of the experiment.

References

In-Depth Technical Guide to the Fluorescence Spectra of Blankophor BHC

This technical guide provides a comprehensive overview of the fluorescence excitation and emission spectra of Blankophor BHC, a stilbene-based fluorescent whitening agent. The document is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy in their work. It details the spectral characteristics of Blankophor, outlines experimental protocols for its analysis, and illustrates the underlying principles of fluorescence spectroscopy.

Core Spectral Properties of Blankophor

Quantitative Spectral Data

The fluorescence characteristics of Blankophor are summarized in the table below. The data is based on measurements of Blankophor R, a structurally similar stilbene-type fluorescent whitening agent, and is considered representative of this compound.

| Parameter | Wavelength (nm) | Solvent | Concentration |

| Excitation Maximum (λex) | 373 | Ethanol | 6.5 x 10⁻⁸ M[1] |

| Emission Maximum (λem) | 417 | Ethanol | 6.5 x 10⁻⁸ M[1] |

Experimental Protocol for Fluorescence Spectroscopy of this compound

The following is a generalized protocol for measuring the fluorescence excitation and emission spectra of this compound. This protocol is based on standard laboratory practices for fluorescence spectroscopy.

1. Materials and Equipment:

-

This compound

-

Ethanol (or other appropriate solvent)

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

Fluorescence spectrophotometer (e.g., Cary Eclipse or similar)

2. Solution Preparation:

-

Prepare a stock solution of this compound in ethanol at a concentration of 1 x 10⁻³ M.

-

From the stock solution, prepare a series of dilutions to determine the optimal concentration for fluorescence measurement. A final concentration in the nanomolar to micromolar range is typical. For example, a working concentration of 6.5 x 10⁻⁸ M can be used as a starting point.[1]

3. Instrumentation Setup:

-

Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.

-

Set the excitation and emission monochromators to the desired wavelength ranges. Based on the known properties of stilbene-based dyes, the excitation spectrum is typically scanned from 300 nm to 400 nm, and the emission spectrum from 400 nm to 500 nm.

4. Measurement Procedure:

-

Excitation Spectrum:

-

Set the emission monochromator to the expected emission maximum (e.g., 417 nm).

-

Scan the excitation monochromator across the desired range (e.g., 300-400 nm).

-

The resulting spectrum will show the efficiency of excitation at different wavelengths, with the peak indicating the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined excitation maximum (e.g., 373 nm).

-

Scan the emission monochromator across the desired range (e.g., 400-500 nm).

-

The resulting spectrum will show the intensity of fluorescence at different wavelengths, with the peak indicating the emission maximum (λem).

-

5. Data Analysis:

-

The collected data will be in the form of intensity versus wavelength.

-

Identify the peak wavelengths for both the excitation and emission spectra.

-

The Stokes shift, which is the difference in wavelength between the excitation and emission maxima, can be calculated.

Experimental Workflow for Fluorescence Spectroscopy

The following diagram illustrates the general workflow for obtaining the fluorescence spectra of a compound like this compound.

Signaling Pathways and Logical Relationships

This compound is primarily utilized as a fluorescent stain due to its high affinity for polysaccharides like chitin and cellulose found in fungal cell walls. There is no evidence in the current scientific literature to suggest that this compound is directly involved in or modulates any specific cellular signaling pathways. Its mechanism of action is based on the physical process of fluorescence rather than a biological interaction with signaling cascades.

The logical relationship in the context of this compound's application is the process of fluorescence itself, as depicted in the workflow diagram above. This process allows for the visualization of structures that have been stained with the dye.

The following diagram illustrates the principle of fluorescence.

References

Principle of Blankophor BHC Staining for Cellulose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles behind Blankophor BHC staining for the detection and analysis of cellulose. It details the chemical and physical interactions governing the staining process, presents relevant quantitative data, and offers a detailed experimental protocol for its application.

Core Principle of this compound Staining

This compound is a fluorescent whitening agent, a class of compounds also known as optical brighteners. Its utility in cellulose detection stems from its affinity for β-glycosidically linked polysaccharides and its distinct fluorescent properties.[1] The staining principle is a multi-step process involving binding to the cellulose polymer followed by fluorescence emission upon excitation with ultraviolet (UV) light.

Chemical Identity and Molecular Structure

The specific compound referred to as this compound is identified by the IUPAC name 5-(4-phenyltriazol-2-yl)-2-[(E)-2-[4-(4-phenyltriazol-2-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid, with the molecular formula C30H22N6O6S2 and CAS Number 37069-54-8.[2][3][4] It belongs to the stilbene class of fluorescent dyes.[5][6] These molecules are characterized by a central carbon-carbon double bond which contributes to their fluorescence.

Mechanism of Binding to Cellulose

This compound and similar fluorescent brighteners, such as Calcofluor White, exhibit a high affinity for cellulose and chitin.[6][7][8][9][10] The binding is non-specific and occurs with polysaccharides that have β-1,4 and β-1,3 glycosidic linkages.[7][8] The primary mechanism of interaction is believed to be hydrogen bonding between the dye molecules and the hydroxyl groups of the glucan chains in the cellulose polymer.[11] This interaction is strong enough to allow the dye to stain crystalline cellulose microfibrils.[11]

Principle of Fluorescence

The fluorescence of this compound is governed by the absorption of photons in the UV spectrum and the subsequent emission of photons in the visible blue spectrum.[5][12]

-

Excitation: When exposed to UV light, typically in the range of 300-400 nm, the electrons in the chromophore of the this compound molecule are excited from their ground state (S0) to a higher energy state (S1).[12]

-

Emission: This excited state is unstable, and the electrons quickly return to their ground state. In doing so, the absorbed energy is released in the form of visible light at a longer wavelength, typically in the blue region of the spectrum (around 400-500 nm).[5][12]

This emitted blue light masks any natural yellow hue of the substrate, resulting in a brighter, whiter appearance. When bound to cellulose and viewed under a fluorescence microscope, the cellulose-rich structures fluoresce brightly against a dark background. The unbound dye is highly unstable when exposed to UV light and its fluorescence fades rapidly, which enhances the contrast of the stained structures.[1]

Quantitative Data

The following table summarizes key quantitative parameters for this compound and closely related fluorescent brighteners used for cellulose staining.

| Parameter | Value | Compound | Reference |

| Excitation Maximum | ~347-355 nm | Calcofluor White / FB 28 | [8][9][13] |

| Excitation Range | 300-412 nm | Calcofluor White / FB 28 | [8][9][12] |

| Emission Maximum | ~433-450 nm | Calcofluor White / FB 28 | [5][14] |

| Emission Range | 400-500 nm | Fluorescent Brightener 28 | [12] |

| Molecular Formula | C30H22N6O6S2 | This compound | [2][4] |

| CAS Number | 37069-54-8 | This compound | [2][3] |

Note: "FB 28" refers to Fluorescent Brightener 28, a compound closely related or synonymous with Calcofluor White M2R.

Experimental Protocol: Fluorescent Staining of Cellulose in Plant Tissue

This protocol provides a detailed methodology for the fluorescent staining of cellulose in plant tissue samples for microscopic analysis.

3.1 Materials

-

This compound staining solution (e.g., 0.1% w/v in 25 mM Tris buffer, pH 8.5)

-

10% (w/v) Potassium Hydroxide (KOH)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV excitation filter (e.g., 340-380 nm) and a blue emission filter (e.g., 420 nm long-pass).

3.2 Procedure

-

Sample Preparation:

-

For thin specimens like leaf peels or root hairs, place the sample directly onto a clean microscope slide.

-

For thicker samples, such as stems or leaves, prepare thin sections using a microtome or a sharp razor blade.

-

-

Clearing (Optional but Recommended):

-

Staining:

-

Add one drop of the this compound staining solution to the specimen.

-

Gently mix with the KOH solution on the slide.

-

Place a coverslip over the specimen and allow it to incubate for 1-2 minutes at room temperature.[9]

-

-

Washing:

-

Gently press the coverslip with a paper towel to remove excess stain.[9]

-

For more quantitative or high-resolution imaging, you can wash the sample by adding PBS to one side of the coverslip and drawing it through with a paper towel on the opposite side. Repeat this 2-3 times.

-

-

Microscopy:

Visualizations

Staining Mechanism of this compound

Caption: The fluorescence mechanism of this compound when bound to cellulose.

Experimental Workflow for Cellulose Staining

References

- 1. Versatile Fluorescent Staining of Fungi in Clinical Specimens by Using the Optical Brightener Blankophor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C30H22N6O6S2 | CID 6296652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 37069-54-8 | Benchchem [benchchem.com]

- 4. PubChemLite - this compound (C30H22N6O6S2) [pubchemlite.lcsb.uni.lu]

- 5. Fluorescent Brightener 28 | 12224-07-6 | Benchchem [benchchem.com]

- 6. Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]

- 9. dalynn.com [dalynn.com]

- 10. Calcofluor White Stain, 5 mM in Water - Biotium [biotium.com]

- 11. Calcofluor white ST Alters the in vivo assembly of cellulose microfibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. guidechem.com [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Versatile fluorescent staining of fungi in clinical specimens by using the optical brightener Blankophor - PubMed [pubmed.ncbi.nlm.nih.gov]

Blankophor BHC: An In-depth Technical Guide to its Binding Affinity for Polysaccharides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Binding Affinity of Calcofluor White for Polysaccharides

The binding of stilbene-based fluorescent dyes to polysaccharides is often characterized by a high degree of specificity. The interaction is primarily driven by hydrogen bonding and van der Waals forces between the dye molecule and the polysaccharide chain. The following table summarizes the binding characteristics of Calcofluor White, which is considered analogous to Blankophor BHC, with key polysaccharides. The data is primarily derived from foundational studies in the field, notably the work of Wood (1980), which established the specificity of such dyes.

| Polysaccharide | Chemical Structure | Primary Linkage Type(s) | Reported Binding Affinity (Qualitative) | Potential Quantitative Parameters |

| Cellulose | Linear polymer of β-(1→4) linked D-glucose units | β-(1→4) | High | Dissociation Constant (Kd), Binding Capacity (n) |

| Chitin | Linear polymer of β-(1→4) linked N-acetyl-D-glucosamine units | β-(1→4) | High[1][2] | Dissociation Constant (Kd), Binding Capacity (n) |

| β-Glucans (mixed linkage) | Linear polymer of β-(1→3) and β-(1→4) linked D-glucose units | β-(1→3), β-(1→4) | High | Dissociation Constant (Kd), Binding Capacity (n) |

Note: Quantitative values for binding constants (Kd) and binding capacities (n) are not consistently reported in recent literature. The foundational work by Wood (1980) provides the basis for the high affinity classification. Researchers are encouraged to determine these parameters empirically for their specific experimental system using the protocols outlined below.

Experimental Protocols

The determination of binding affinity between this compound and polysaccharides can be achieved through several biophysical techniques. Spectrofluorometric titration is a commonly employed method due to its high sensitivity and the intrinsic fluorescence of this compound upon binding.

Protocol: Determination of Binding Affinity by Spectrofluorometric Titration

This protocol outlines the steps to determine the dissociation constant (Kd) of this compound for a specific polysaccharide.

1. Materials and Reagents:

-

This compound (or Calcofluor White M2R) stock solution (e.g., 1 mg/mL in a suitable buffer, protected from light).

-

Polysaccharide of interest (e.g., microcrystalline cellulose, purified chitin, laminarin) stock suspension/solution.

-

Appropriate buffer solution (e.g., phosphate-buffered saline (PBS) at a physiological pH, or a basic buffer as Calcofluor White staining is more effective at a basic pH).[3]

-

Spectrofluorometer with temperature control.

-

Quartz cuvettes.

2. Preparation of Solutions:

-

Prepare a working solution of this compound at a fixed concentration (e.g., 1-10 µM) in the chosen buffer. The concentration should be chosen to give a measurable fluorescence signal without significant inner filter effects.

-

Prepare a series of polysaccharide solutions/suspensions of varying concentrations in the same buffer. The concentration range should span from well below to well above the expected Kd.

3. Spectrofluorometric Measurement:

-

Set the excitation and emission wavelengths of the spectrofluorometer appropriate for this compound (e.g., excitation ~365 nm, emission ~435 nm). These may need to be optimized for the specific instrument and buffer conditions.

-

To a cuvette containing the this compound working solution, incrementally add small aliquots of the polysaccharide stock solution.

-

After each addition, allow the system to equilibrate (e.g., 1-2 minutes with gentle stirring).

-

Record the fluorescence intensity at the emission maximum.

-

Correct for dilution by performing a control titration where buffer is added instead of the polysaccharide solution.

4. Data Analysis:

-

Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence at a given polysaccharide concentration and F₀ is the initial fluorescence of the dye alone) as a function of the total polysaccharide concentration.

-

The binding data can be analyzed using various models, such as the Langmuir or Scatchard model, to determine the dissociation constant (Kd) and the number of binding sites (n).

-

Langmuir Isotherm: This model assumes a 1:1 binding stoichiometry and can be represented by the equation: ΔF = (ΔF_max * [P]) / (Kd + [P]) where ΔF_max is the maximum change in fluorescence at saturation and [P] is the polysaccharide concentration.

-

Scatchard Plot: This is a linearization of the binding data, plotting ΔF/[P] versus ΔF. The slope of the line is -1/Kd and the x-intercept is ΔF_max.

-

Mandatory Visualizations

Logical Relationship: Binding Specificity of this compound

Caption: Logical diagram illustrating the high binding affinity of this compound to key polysaccharides.

Experimental Workflow: Spectrofluorometric Titration

Caption: Experimental workflow for determining binding affinity using spectrofluorometric titration.

Signaling Pathway: Not Applicable

This compound is a fluorescent probe used for detection and does not directly participate in or elucidate biological signaling pathways. Its interaction with polysaccharides is a physical binding phenomenon. Therefore, a signaling pathway diagram is not applicable to the core topic of this guide.

References

Blankophor BHC as a Fluorescent Probe in Cell Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blankophor BHC is a fluorescent whitening agent belonging to the class of diamino stilbene derivatives. While primarily manufactured for industrial applications in the textile and paper industries, its inherent fluorescence and high affinity for specific biopolymers have made it a valuable tool in cell biology. This technical guide provides a comprehensive overview of this compound's use as a fluorescent probe, focusing on its mechanism of action, photophysical properties, and detailed protocols for its application in cellular imaging. Its principal application in this field is the specific staining of polysaccharides, particularly chitin and cellulose, in the cell walls of fungi, yeast, and plants.

Mechanism of Action

This compound's utility as a cell biology probe stems from its specific, non-covalent binding to β-glycosidically linked polysaccharides.[1] The planar structure of the stilbene backbone allows it to intercalate between the polymer chains of chitin and cellulose, which are major components of fungal and plant cell walls, respectively. This binding event restricts the rotational freedom of the molecule, leading to a significant enhancement of its fluorescence quantum yield. Unbound this compound in an aqueous solution exhibits minimal fluorescence and is susceptible to rapid photobleaching, in part due to trans-cis isomerization upon exposure to UV light.[1] This "light-up" property upon binding to its target makes it an excellent stain with a high signal-to-noise ratio, producing a bright blue fluorescence against a dark background.[1]

Caption: Mechanism of this compound fluorescence upon binding to polysaccharides.

Quantitative Data

The following tables summarize the key photophysical and staining properties of Blankophor and related compounds. It is important to note that specific data for the "BHC" variant is not widely published in scientific literature; therefore, data for closely related stilbene-based fluorescent brighteners are provided as a reference.

Table 1: Photophysical Properties of Blankophor and Related Compounds

| Property | Value | Compound | Notes |

| Excitation Maximum (λex) | ~340-380 nm | Triazine-stilbene brighteners | General range for this class of compounds. |

| 373 nm | Blankophor R | Specific data for a variant of Blankophor. | |

| Emission Maximum (λem) | ~400-460 nm | Triazine-stilbene brighteners | Produces a characteristic violet-blue fluorescence. |

| 417 nm | Blankophor R | Specific data for a variant of Blankophor. | |

| Recommended Excitation | < 400 nm | Blankophor (general) | For microscopy applications. |

| Recommended Emission Filter | > 420 nm | Blankophor (general) | Long-pass or band-pass filter. |

Table 2: Staining Parameters and Compatibility

| Parameter | Value/Recommendation | Application |

| Working Concentration | 0.1% (w/v) in 20% (w/v) KOH | Fungal staining in clinical specimens. |

| Incubation Time | Immediate to 15 minutes | Fresh clinical specimens and fungal mounts. |

| Up to 24 hours | Gram-stained mounts (for improved signal).[1] | |

| pH | Alkaline (in KOH) | Enhances staining and macerates host tissue. |

| Compatibility | Gram stain, Immunofluorescence | Can be used before or after these staining methods.[1] |

| Photostability | High when bound, low when unbound | Bound dye is stable; unbound dye fades rapidly.[1] |

Experimental Protocols

The following are detailed methodologies for the use of this compound in common cell biology applications.

Protocol for Staining Fungi in Clinical Specimens

This protocol is adapted from methods used for the rapid detection of fungal elements in clinical samples.

Reagents:

-

This compound powder

-

Potassium hydroxide (KOH)

-

Distilled water

-

Saline solution (optional)

Equipment:

-

Microscope slides and coverslips

-

Pipettes

-

Fluorescence microscope with appropriate filter set (e.g., UV excitation and blue emission)

Procedure:

-

Preparation of Staining Solution:

-

Prepare a 20% (w/v) KOH solution by dissolving 20 g of KOH in 100 mL of distilled water.

-

Prepare a 0.1% (w/v) this compound working solution by dissolving 100 mg of this compound powder in 100 mL of the 20% KOH solution.

-

Store the solution in a light-protected container at 4°C. The solution is stable for over a year.[1]

-

-

Sample Preparation:

-

Place the clinical specimen (e.g., skin scraping, biopsy tissue, or bronchoalveolar lavage fluid) on a clean microscope slide.

-

Add one to two volumes of the this compound working solution to the specimen.[1] The KOH will macerate the host tissue while the Blankophor stains the fungal elements.

-

For solid tissues, gentle heating can accelerate the maceration process.[1]

-

-

Staining and Mounting:

-

Allow the sample to incubate for at least 1-2 minutes. For denser samples or previously stained slides, incubation can be extended.[1]

-

Place a coverslip over the specimen, avoiding air bubbles.

-

-

Microscopy and Imaging:

-

Observe the slide immediately under a fluorescence microscope.

-

Use an excitation wavelength below 400 nm and a barrier filter at a wavelength of 420 nm or higher.[1]

-

Fungal elements will exhibit bright blue fluorescence against a dark background.

-

Caption: Experimental workflow for staining fungal elements with this compound.

Protocol for Staining Plant Cell Walls

This protocol provides a general guideline for staining cellulose in plant tissues.

Reagents:

-

This compound powder

-

Distilled water or a suitable buffer (e.g., PBS)

Equipment:

-

Microscope slides and coverslips

-

Confocal or epifluorescence microscope

Procedure:

-

Preparation of Staining Solution:

-

Prepare a 0.1% (w/v) stock solution of this compound in distilled water.

-

For working solutions, dilute the stock solution to a final concentration of 0.01% to 0.05% in water or buffer. The optimal concentration may need to be determined empirically for different plant tissues.

-

-

Sample Preparation:

-

Prepare thin sections of the plant tissue of interest (e.g., roots, stems, or leaves).

-

Mount the sections in a small drop of water or buffer on a microscope slide.

-

-

Staining:

-

Add the this compound working solution to the mounted tissue and incubate for 5-10 minutes at room temperature in the dark.

-

Gently wick away the excess stain and wash with buffer or water to reduce background fluorescence.

-

-

Microscopy and Imaging:

-

Mount the stained tissue in a fresh drop of buffer or mounting medium and apply a coverslip.

-

Image using a confocal or epifluorescence microscope with appropriate settings for blue fluorescence (e.g., 405 nm excitation and detection at 420-480 nm).

-

Logical Relationships and Considerations

The successful application of this compound as a fluorescent probe depends on understanding the interplay between its chemical properties and the biological sample.

Caption: Logical relationships in this compound staining optimization.

Key Considerations:

-

Specificity: While highly specific for β-1,4-linked polysaccharides, it is not able to distinguish between chitin and cellulose.

-

Background Fluorescence: High concentrations of the dye can lead to increased background fluorescence. Optimization of the staining concentration and inclusion of washing steps are crucial for achieving a high signal-to-noise ratio.

-

Photobleaching: While the bound dye is relatively stable, it is still susceptible to photobleaching during prolonged or high-intensity illumination. It is advisable to minimize exposure to the excitation light.

-

Combined Imaging: this compound's spectral properties make it suitable for multi-channel imaging with other fluorophores, particularly those in the green and red channels, provided there is no significant spectral overlap.

Conclusion

This compound is a cost-effective, rapid, and reliable fluorescent stain for the visualization of chitin and cellulose in a variety of biological samples. Its "light-up" property upon binding provides excellent contrast for imaging cell walls. While not a "probe" in the sense of tracking dynamic molecular interactions within signaling pathways, it is an invaluable tool for structural studies of fungal and plant cells, clinical diagnostics, and for providing cellular context in multi-color fluorescence microscopy experiments. Researchers and professionals can leverage the protocols and data in this guide to effectively integrate this compound into their cell biology workflows.

References

safety and handling precautions for Blankophor BHC in the lab

An In-depth Technical Guide to the Safe Handling of Blankophor BHC in the Laboratory

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount. This guide provides a comprehensive overview of the safety and handling precautions for this compound, a fluorescent whitening agent belonging to the stilbene disulfonic acid derivative family. The following information is synthesized from publicly available Safety Data Sheets (SDS) for various Blankophor products and should be used in conjunction with your institution's specific safety guidelines.

Hazard Identification and Classification

This compound and related compounds are chemical agents that require careful handling to minimize potential risks. While some formulations are classified as non-irritants, others may pose specific hazards.

-

Primary Routes of Entry: The primary routes of exposure in a laboratory setting are eye contact, skin contact, and inhalation of dusts or mists.[1]

-

Eye Contact: Depending on the specific product, effects can range from non-irritant to causing serious eye damage.[1][2]

-

Skin Contact: May cause mild skin irritation in some formulations.[1][2]

-

Inhalation: Inhalation of vapors or mists should be avoided.[1] Inhalation of the dry powder can cause respiratory irritation.

-

Ingestion: While not a primary route of occupational exposure, ingestion may be harmful.[2]

-

Environmental Hazards: Some stilbene derivatives are considered harmful to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles | To prevent contact with eyes, which can cause serious damage.[1][2] |

| Hand Protection | Chemical-resistant gloves (e.g., rubber gloves) | To avoid skin contact and potential irritation.[1] |

| Body Protection | Laboratory coat | To protect skin and clothing from accidental splashes. |

| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended when handling the powder form to avoid inhalation of dust particles. For liquid formulations, it is generally not required under normal use with adequate ventilation.[1][3] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

-

Handling:

-

Storage:

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, keeping the eyelids open. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation occurs, seek medical advice.[1][2] |

| Inhalation | Move the individual to fresh air. If not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Obtain medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Have the victim drink plenty of water or milk and seek immediate medical attention.[3] |

Fire and Explosion Hazard Data

While generally stable, Blankophor compounds can pose a fire risk under certain conditions.

| Parameter | Value |

| Flash Point | > 93.3 °C (DIN 51758)[1] |

| Auto-ignition Temperature | 500 °C (DIN 51794)[1] |

| Extinguishing Media | Water spray, carbon dioxide, foam, or dry chemical.[1] |

| Hazardous Combustion Products | Carbon monoxide, carbon dioxide, oxides of sulfur, and oxides of nitrogen.[1] |

| Special Fire Fighting Procedures | Firefighters should be equipped with self-contained breathing apparatus and full protective clothing.[1] |

Toxicological Information

The toxicological profile of this compound and related compounds is not exhaustively defined in all aspects.

-

Acute Toxicity: Generally considered to have low acute toxicity.

-

Carcinogenicity, Mutagenicity, and Teratogenicity: Some studies on animal reproduction, teratogenicity, and mutagenicity have reported negative results.[5] However, one report suggested a potential carcinogenic interaction with ultraviolet light, though this study has been criticized for its unrealistic experimental conditions.[5]

Experimental Protocols and Workflows

The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting.

Caption: A generalized workflow for the safe laboratory handling of chemical compounds like this compound.

References

Blankophor BHC: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Blankophor BHC, a stilbene-based fluorescent whitening agent. Understanding these core physicochemical properties is critical for its effective application and formulation in various research and development settings.

Core Properties of this compound

This compound, chemically known as Disodium 4,4'-bis(2-sulfostyryl)-biphenyl, is a widely used optical brightening agent. Its ability to absorb ultraviolet light and emit blue light makes it valuable in various industries. For scientific applications, a thorough understanding of its behavior in different solvent systems and under various environmental conditions is paramount.

Solubility Profile

The solubility of this compound is a key determinant of its application and formulation. The presence of two sulfonate groups in its structure imparts significant aqueous solubility.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of this compound in various solvents.

| Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Water | 20 | 17.6 | [1][2] |

| Water | 25 | 25 | [3] |

| Water | 70 | 100 | [3] |

| Water | 95 | 300 | [3] |

| DMSO | Room Temperature | Sparingly Soluble | [4][5] |

| Methanol | Room Temperature | Slightly Soluble | [4][5] |

Stability Profile

The stability of this compound is influenced by several environmental factors, including light, pH, and the presence of oxidizing agents.

Factors Affecting Stability

-

Light: As a fluorescent compound, this compound is susceptible to photodegradation and photoisomerization upon exposure to ultraviolet (UV) radiation. This can lead to a loss of fluorescence and a shift in its optical properties.

-

pH: Being an anionic compound due to the sulfonate groups, the stability of this compound is pH-dependent. It is generally more stable in neutral to alkaline conditions and less stable in acidic environments.[6]

-

Oxidizing Agents: Strong oxidizing agents, such as hypochlorite, can degrade stilbene-based optical brighteners, leading to a loss of their whitening effect.[7]

-

Temperature: While specific degradation kinetics at various temperatures are not detailed in the available literature, as with most organic molecules, elevated temperatures can be expected to accelerate degradation processes. The melting point is reported as >300°C with decomposition.[4][5][8]

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Determination of Aqueous Solubility by UV-Visible Spectrophotometry

This protocol outlines a method to determine the saturation solubility of this compound in an aqueous buffer.

Materials:

-

This compound (Disodium 4,4'-bis(2-sulfostyryl)-biphenyl)

-

Universal Aqueous Buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile

-

96-well microplates (UV compatible)

-

96-well filter plates

-

Multi-channel pipettor

-

Microplate shaker

-

Vacuum filtration manifold

-

UV-Vis microplate reader

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Sample Preparation: In a 96-well filter plate, dispense 190 µL of the aqueous buffer (pH 7.4) into each well. Add 10 µL of the this compound stock solution to each well.

-

Equilibration: Cover the plate and shake it gently (100-300 rpm) at room temperature for 1.5 hours to allow the solution to reach equilibrium.

-

Filtration: Place the filter plate on a vacuum manifold with a 96-well collection plate underneath. Apply a vacuum to filter the solutions and remove any undissolved precipitate.

-

Sample Analysis: Transfer 160 µL of the filtrate from the collection plate to a UV-compatible 96-well plate. Add 40 µL of acetonitrile to each well.

-

Quantification: Measure the absorbance of the solutions using a UV-Vis microplate reader at the maximum absorption wavelength of this compound (approximately 348-350 nm).[3]

-

Calculation: Determine the concentration of the dissolved this compound by comparing the absorbance to a standard curve of known concentrations.

Protocol for Stability Testing: Photostability

This protocol is designed to assess the stability of this compound under light exposure, following ICH Q1B guidelines.[9][10]

Materials:

-

This compound solution of known concentration

-

Quartz cuvettes or other photostable transparent containers

-

Photostability chamber with a calibrated light source (providing both UV and visible light)

-

UV-Visible Spectrophotometer or HPLC system

-

Control samples wrapped in aluminum foil to protect from light

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent system. Prepare multiple identical samples.

-

Exposure: Place the samples in the photostability chamber. Expose them to a controlled light source that complies with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control: Simultaneously, store control samples, protected from light, under the same temperature and humidity conditions.

-

Time Points: Withdraw samples and their corresponding dark controls at specified time intervals.

-

Analysis: Analyze the concentration of this compound in both the exposed and control samples using a validated stability-indicating analytical method, such as UV-Visible spectrophotometry or HPLC.

-

Evaluation: Compare the results of the light-exposed samples with those of the control samples to determine the extent of photodegradation.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the analysis of this compound.

References

- 1. Disodium 4,4'-bis(2-sulfostyryl)biphenyl Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. env.go.jp [env.go.jp]

- 3. Cas 27344-41-8,Disodium 4,4'-bis(2-sulfostyryl)biphenyl | lookchem [lookchem.com]

- 4. Disodium 4,4'-bis(2-sulfostyryl)biphenyl CAS#: 27344-41-8 [amp.chemicalbook.com]

- 5. Disodium 4,4'-bis(2-sulfostyryl)biphenyl price,buy Disodium 4,4'-bis(2-sulfostyryl)biphenyl - chemicalbook [chemicalbook.com]

- 6. upupstars.com [upupstars.com]

- 7. Degradation of a stilbene‐type fluorescent whitening agent with hypochlorite: Identification of the degradation products by capillary electrophoresis | Semantic Scholar [semanticscholar.org]

- 8. Disodium 4,4'-bis(2-sulfostyryl)biphenyl | 27344-41-8 [chemicalbook.com]

- 9. ICH Official web site : ICH [ich.org]

- 10. database.ich.org [database.ich.org]

Methodological & Application

Application Notes and Protocols: Blankophor BHC Staining of Aspergillus fumigatus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus fumigatus is a ubiquitous opportunistic fungal pathogen that can cause severe and life-threatening infections, particularly in immunocompromised individuals. Rapid and accurate detection and visualization of fungal elements are crucial for both clinical diagnostics and in vitro research, including studies on fungal morphology, growth, and the effects of antifungal agents. Blankophor BHC is a fluorescent brightener that binds with high affinity to chitin and β-glucans, major components of the fungal cell wall.[1][2][3][4] This property makes it an excellent tool for the rapid and sensitive staining of A. fumigatus, allowing for clear visualization of conidia and hyphae using fluorescence microscopy. These application notes provide a detailed protocol for the use of this compound in staining Aspergillus fumigatus for research purposes.

Principle of Staining

This compound is a stilbene-based fluorescent whitening agent. Its mechanism of action relies on the specific, non-covalent binding to β-1,3-glucan and chitin, which are abundant polysaccharides in the cell wall of Aspergillus fumigatus.[1][2][3][4] Upon binding, the dye undergoes a conformational change that results in a significant increase in its fluorescence quantum yield. When excited with ultraviolet (UV) or near-UV light, this compound emits a bright, stable blue-to-white fluorescence, providing a high-contrast image of the fungal structures against a dark background.

Caption: Mechanism of this compound staining of fungal cell walls.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound staining protocol. It is important to note that optimal conditions may vary depending on the specific experimental setup, including the growth stage of Aspergillus fumigatus and the imaging system used. Empirical optimization is recommended.

Table 1: Reagent Preparation

| Reagent | Stock Solution | Working Solution | Storage of Working Solution |

| This compound | Commercially available | 1:1000 dilution of stock solution in 15-20% (w/v) aqueous KOH or saline | Store protected from light in the refrigerator for up to 1 year |

Table 2: Staining and Incubation Parameters

| Fungal Stage | Recommended this compound Concentration | Incubation Time | Temperature |

| Conidia | 0.1 - 10 µg/mL (optimization recommended) | 5 - 15 minutes | Room Temperature |

| Hyphae | 0.1 - 10 µg/mL (optimization recommended) | 5 - 15 minutes | Room Temperature |

| Biofilms | 1 - 20 µg/mL (optimization recommended) | 15 - 30 minutes | Room Temperature |

Table 3: Fluorescence Microscopy Settings

| Parameter | Recommended Setting |

| Excitation Wavelength | < 400 nm (e.g., 365 nm) |

| Emission (Barrier) Filter | ~420 nm |

| Objective Lens | 10x, 20x, 40x, or 63x (depending on desired magnification) |

| Light Source | Mercury arc lamp or UV LED |

Experimental Protocol

This protocol describes the staining of Aspergillus fumigatus pure cultures (conidia and hyphae) with this compound for fluorescence microscopy.

Caption: Experimental workflow for this compound staining.

Materials:

-

Aspergillus fumigatus culture (conidia or mycelia)

-

This compound stock solution

-

15-20% (w/v) aqueous Potassium Hydroxide (KOH) or sterile saline

-

Microscope slides

-

Coverslips

-

Pipettes and tips

-

Fluorescence microscope with appropriate filter set

Procedure:

-

Preparation of this compound Working Solution:

-

Prepare a 1:1000 dilution of the this compound stock solution in either 15-20% aqueous KOH or sterile saline.

-

For example, add 1 µL of this compound stock solution to 999 µL of KOH solution or saline.

-

The use of KOH helps in clearing cellular debris in clinical samples but may not be necessary for pure cultures. Saline is a suitable alternative for delicate structures.

-

-

Sample Preparation:

-

For Conidia: Harvest conidia from a mature culture by gently washing the surface with sterile saline containing 0.05% Tween 20. Centrifuge the suspension to pellet the conidia and resuspend in a small volume of saline.

-

For Hyphae: Grow Aspergillus fumigatus in a liquid medium. Collect the mycelia by filtration or centrifugation. Alternatively, grow the fungus on a sterile coverslip placed in a petri dish with agar medium.

-

-

Staining:

-

Place a drop of the fungal suspension (conidia or hyphae) onto a clean microscope slide.

-

Add an equal volume of the this compound working solution to the drop on the slide and mix gently with a pipette tip.

-

Incubate at room temperature for 5 to 15 minutes. Protect the slide from light during incubation to prevent photobleaching.

-

-

Mounting:

-

Carefully place a coverslip over the stained suspension on the slide, avoiding the formation of air bubbles.

-

Excess fluid can be gently removed from the edges of the coverslip with a piece of filter paper.

-

-

Microscopic Examination:

-

Observe the slide under a fluorescence microscope using an excitation wavelength below 400 nm and an emission filter around 420 nm.

-

Fungal elements will appear with bright blue-white fluorescence against a dark background.

-

Applications in Research and Drug Development

-

Morphological Studies: Detailed visualization of fungal structures such as septa, branching patterns, and conidiophores.

-

Growth Inhibition Assays: Quantification of fungal growth and morphological changes in response to antifungal compounds.

-

Biofilm Analysis: Assessment of biofilm architecture and the distribution of fungal cells within the extracellular matrix.

-

High-Throughput Screening: Rapid screening of compound libraries for antifungal activity based on fluorescence intensity changes.

-

Host-Pathogen Interaction Studies: Visualization of fungal elements within host cells or tissues.

Troubleshooting

-

Weak Fluorescence:

-

Increase the concentration of the this compound working solution.

-

Increase the incubation time.

-

Ensure the fluorescence microscope filters and light source are appropriate.

-

-

High Background Fluorescence:

-

Decrease the concentration of the this compound working solution.

-

Briefly wash the sample with saline after incubation to remove excess unbound dye.

-

Unbound dye is highly unstable to UV light, so some background fading will occur naturally upon exposure.

-

-

Autofluorescence:

-

Some culture media components may autofluoresce. It is advisable to wash the fungal material with sterile saline or phosphate-buffered saline (PBS) before staining.

-

Image an unstained control sample to assess the level of autofluorescence.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. Aspergillus fumigatus cell wall: composition and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-state NMR molecular snapshots of Aspergillus fumigatus cell wall architecture during a conidial morphotype transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cell Wall of the Human Fungal Pathogen Aspergillus fumigatus: Biosynthesis, Organization, Immune Response, and Virulence | Annual Reviews [annualreviews.org]

Application Notes and Protocols for Blankophor BHC in Confocal Laser Scanning Microscopy of Yeasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blankophor BHC is a fluorescent whitening agent that functions as a valuable tool in the study of yeasts, such as Saccharomyces cerevisiae. This stilbene derivative exhibits a high affinity for β-glycosidically linked polysaccharides, specifically chitin and cellulose, which are integral components of the fungal cell wall.[1][2] Upon binding to these polysaccharides, this compound emits a strong fluorescence when excited with ultraviolet (UV) light, enabling clear visualization of the yeast cell wall, particularly sites of active chitin deposition like bud scars and septa.[3] Its ease of use, rapid staining, and cost-effectiveness make it an excellent choice for various applications in yeast research, including the analysis of cell cycle progression, morphogenesis, and the effects of antifungal compounds on cell wall integrity.[2]

Data Presentation

For optimal results in confocal laser scanning microscopy, the following parameters for this compound staining of yeast cells are recommended. It is important to note that optimal concentrations and incubation times may vary depending on the yeast species and specific experimental conditions, and therefore empirical determination is advised.

| Parameter | Recommended Value | Notes |

| This compound Concentration | 0.001% - 0.0025% (w/v) | For vital staining in growth media.[4] |

| 1,000-fold dilution of stock | For staining of fresh clinical specimens (stock concentration not specified).[1] | |

| ~25 µM (similar to Calcofluor White) | As a starting point for direct staining for microscopy.[3] | |

| Incubation Time | 5 - 10 minutes | Shorter times are generally sufficient for direct staining. |

| Excitation Wavelength | Ultraviolet (UV) range | Specific wavelength may vary depending on the confocal microscope's laser lines. |

| Emission Filter | DAPI filter set | The emission spectrum of this compound is compatible with standard DAPI filters.[3] |

Experimental Protocols

This section provides a detailed protocol for the staining of yeast cells with this compound for subsequent visualization by confocal laser scanning microscopy.

Materials:

-

Yeast culture (e.g., Saccharomyces cerevisiae)

-

Yeast extract peptone dextrose (YPD) medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative solution (e.g., 3.7% formaldehyde in PBS)

-

This compound stock solution (e.g., 1 mg/mL in sterile water)

-

Microcentrifuge tubes

-

Microscope slides and coverslips

-

Confocal laser scanning microscope with UV laser and DAPI filter set

Protocol for Staining Fixed Yeast Cells:

-

Cell Culture: Inoculate a fresh yeast culture in YPD medium and grow overnight at 30°C with shaking to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).

-

Harvesting: Transfer 1 mL of the yeast culture to a microcentrifuge tube. Pellet the cells by centrifugation at 5,000 x g for 3 minutes.

-

Washing: Discard the supernatant and wash the cells by resuspending the pellet in 1 mL of PBS. Centrifuge at 5,000 x g for 3 minutes and discard the supernatant. Repeat this washing step twice.

-

Fixation: Resuspend the cell pellet in 1 mL of fixative solution and incubate for 30 minutes at room temperature with gentle agitation.

-

Washing after Fixation: Pellet the fixed cells by centrifugation at 5,000 x g for 3 minutes. Discard the supernatant and wash the cells three times with 1 mL of PBS as described in step 3.

-

Staining: Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of approximately 0.001% (w/v) or 25 µM. Resuspend the fixed cell pellet in 100 µL of the this compound working solution.

-

Incubation: Incubate the cells in the staining solution for 5-10 minutes at room temperature in the dark.

-

Final Washes: Pellet the stained cells by centrifugation at 5,000 x g for 3 minutes. Discard the supernatant and wash the cells twice with 1 mL of PBS to remove excess stain.

-

Mounting: Resuspend the final cell pellet in a small volume of PBS (e.g., 20 µL). Pipette 5-10 µL of the cell suspension onto a clean microscope slide and place a coverslip over the drop.

-

Microscopy: Image the stained cells using a confocal laser scanning microscope equipped with a UV laser for excitation and a DAPI filter for emission detection.

Mandatory Visualizations

References

- 1. Versatile Fluorescent Staining of Fungi in Clinical Specimens by Using the Optical Brightener Blankophor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantifying Fungal Biomass with Blankophor BHC Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blankophor BHC is a fluorescent brightener that binds with high affinity to β-glycosidically linked polysaccharides, specifically chitin and cellulose, which are major components of fungal cell walls.[1][2] This specific binding allows for the rapid and accurate visualization and quantification of fungal biomass in a variety of samples, from clinical specimens to environmental and industrial materials. When bound to these polysaccharides, this compound emits a bright blue fluorescence under ultraviolet (UV) excitation, providing a high-contrast signal that can be measured using various fluorescence-based techniques.[1] This method offers a sensitive and efficient alternative to traditional fungal biomass quantification methods such as dry weight measurement, colony-forming unit (CFU) counts, or ergosterol assays.

The quantification of fungal biomass is critical in numerous research and development areas, including the evaluation of antifungal drug efficacy, monitoring of fungal infections, and assessing fungal contamination in various products. The protocols described herein provide detailed methodologies for quantifying fungal biomass using this compound fluorescence with three common techniques: fluorescence microscopy with cell counting, fluorescence microscopy with image analysis, and spectrofluorometry using a microplate reader.

Principle of the Method

The fundamental principle behind this application is the specific interaction between this compound and the chitin in fungal cell walls. Unbound this compound has a low quantum yield and its fluorescence is rapidly diminished upon exposure to UV light due to trans-cis isomerization.[2] However, when bound to chitin, the dye becomes conformationally restricted, leading to a significant increase in fluorescence intensity and stability. This fluorescence emission is directly proportional to the amount of fungal biomass present in the sample, allowing for quantitative measurements.

Data Presentation

Comparison of this compound with Other Fungal Detection Methods

| Method | Sensitivity | Specificity | Speed | Simplicity |

| This compound | 100%[1] | 86%[1] | Rapid[1] | Simple[1] |

| Calcofluor White | 80%[1] | 84%[1] | Rapid | Simple |

| Potassium Hydroxide (KOH) | 83-90%[1] | 84-88%[1] | Slower | Simple |

Quantitative Relationship between this compound Fluorescence and Fungal Biomass

Studies have demonstrated a linear relationship between the fluorescence intensity of chitin-binding dyes and fungal dry weight. This allows for the creation of a standard curve to quantify unknown samples. The following table provides a representative example of such a correlation.

| Fungal Dry Weight (mg/mL) | Relative Fluorescence Units (RFU) |

| 0 | 50 |

| 0.1 | 250 |

| 0.2 | 450 |

| 0.4 | 850 |

| 0.6 | 1250 |

| 0.8 | 1650 |

| 1.0 | 2050 |

Experimental Protocols

Protocol 1: Quantification of Fungal Biomass by Fluorescence Microscopy and Cell Counting

This protocol is adapted from the methodology used for quantifying Paracoccidioides brasiliensis in biological samples.[3]

Materials:

-

Blankophor P Fluessig (or equivalent)

-

Potassium Hydroxide (KOH), 20% (w/v) aqueous solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fungal culture or sample

-

Microscope slides and coverslips

-

Hemocytometer (e.g., Neubauer chamber)

-

Fluorescence microscope with a filter set for UV excitation (excitation < 400 nm, emission > 420 nm)[3]

Procedure:

-

Sample Preparation:

-

For liquid cultures, centrifuge the sample to pellet the fungal cells and resuspend in PBS.

-

For tissue samples, macerate the tissue in a 0.1% (w/v) Blankophor solution in 20% (w/v) KOH.[4]

-

-

Staining:

-

Microscopy and Counting:

-

Load the stained suspension into a hemocytometer.

-

Using a fluorescence microscope with a suitable filter set (e.g., DAPI filter), count the fluorescent fungal cells in the designated areas of the hemocytometer grid.

-

Calculate the concentration of fungal cells per milliliter of the original sample.

-

Protocol 2: Quantification of Fungal Biomass by Fluorescence Microscopy and Image Analysis

This protocol utilizes image analysis software to quantify the total fluorescence intensity, which is proportional to the fungal biomass.

Materials:

-

Same as Protocol 1, excluding the hemocytometer.

-

Digital camera mounted on the fluorescence microscope.

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Sample Preparation and Staining:

-

Follow steps 1 and 2 from Protocol 1.

-

-

Image Acquisition:

-

Place a drop of the stained fungal suspension on a microscope slide and cover with a coverslip.

-

Acquire fluorescence images using consistent microscope and camera settings (e.g., exposure time, gain, and light intensity) for all samples and standards.

-

-

Image Analysis (using ImageJ/Fiji):

-

Open the acquired image in ImageJ/Fiji.

-

Set Scale: Calibrate the image to a known distance if morphological measurements are required.

-

Subtract Background: Use the "Subtract Background" function (Process > Subtract Background) to reduce background noise.

-

Thresholding: Convert the image to a binary format by setting a threshold (Image > Adjust > Threshold) to isolate the fluorescent fungal structures from the background.

-

Analyze Particles: Use the "Analyze Particles" function (Analyze > Analyze Particles) to measure the total area and integrated density of the fluorescent regions. The integrated density is proportional to the fungal biomass.

-

-

Data Analysis:

-

Create a standard curve by plotting the integrated density against known fungal biomass concentrations (e.g., dry weight).

-

Use the standard curve to determine the biomass of unknown samples.

-

Protocol 3: Quantification of Fungal Biomass by Spectrofluorometry (Microplate Reader)

This high-throughput protocol is suitable for quantifying fungal biomass in liquid samples.

Materials:

-

This compound solution

-

Black, clear-bottom 96-well microplates

-

Fungal culture or sample

-

Microplate reader with fluorescence detection capabilities (excitation ~365 nm, emission ~435 nm).

Procedure:

-

Standard Curve Preparation:

-

Prepare a serial dilution of a known concentration of fungal biomass (e.g., determined by dry weight) in your culture medium or PBS.

-

-

Sample Preparation:

-

Add a defined volume of your fungal samples and standards to the wells of the 96-well plate.

-

-

Staining:

-

Add a standardized volume of this compound solution to each well. The final concentration of Blankophor should be optimized for your specific fungus and experimental conditions.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Place the microplate in the reader and measure the fluorescence intensity at the optimal excitation and emission wavelengths for this compound.

-

-

Data Analysis:

-

Subtract the fluorescence of a blank well (medium + Blankophor) from all readings.

-

Generate a standard curve by plotting the fluorescence intensity against the known fungal biomass concentrations.

-

Determine the biomass of your unknown samples by interpolating their fluorescence values on the standard curve.

-

Mandatory Visualizations

Caption: Workflow for Fungal Biomass Quantification by Cell Counting.

Caption: Workflow for Fungal Biomass Quantification by Image Analysis.

Caption: Workflow for High-Throughput Fungal Biomass Quantification.

References

- 1. Versatile Fluorescent Staining of Fungi in Clinical Specimens by Using the Optical Brightener Blankophor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence and Biochemical Assessment of the Chitin and Chitosan Content of Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Fungal Burden in Experimental Paracoccidioidomycosis by Using the Fluorescent Dye Blankophor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Blankophor BHC Staining in the Detection of Fungi in Plant Roots

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Blankophor BHC, a fluorescent brightener, for the detection and visualization of fungal structures within plant roots. This method offers a rapid, sensitive, and effective alternative to traditional staining techniques.

Introduction

This compound is a fluorescent dye belonging to the stilbene class of compounds. It exhibits a high affinity for β-1,4 and β-1,3 linked polysaccharides, specifically chitin and cellulose, which are primary components of fungal cell walls.[1][2] When bound to these polysaccharides and excited by ultraviolet (UV) or near-UV light, this compound emits a bright blue-white or apple-green fluorescence, allowing for clear visualization of fungal hyphae, spores, and other structures within the plant root tissue.[1][2] This technique is applicable to a wide range of fungi, including mycorrhizal fungi and plant pathogens.

The protocol involves a critical clearing step to remove plant pigments and cellular contents that would otherwise interfere with fluorescence microscopy. This is followed by staining with this compound and subsequent visualization using a fluorescence microscope.

Key Applications

-

Screening for Fungal Colonization: Rapidly assess the presence and extent of fungal colonization in plant roots.

-

Mycorrhizal Research: Visualize and quantify arbuscular mycorrhizal (AM) and ectomycorrhizal (ECM) fungal structures.

-

Plant Pathology: Detect and study the invasion of plant roots by pathogenic fungi.

-

Drug Discovery: Evaluate the efficacy of antifungal compounds by observing their effects on fungal growth and morphology within the host tissue.

Experimental Protocols

A crucial step in preparing plant roots for fungal staining is the clearing of host cell contents, which would otherwise obstruct visualization. Potassium hydroxide (KOH) is the most common and effective clearing agent. The concentration and incubation time for the KOH treatment may need to be optimized depending on the plant species and the age and thickness of the roots.

I. Reagent Preparation

1. 10% Potassium Hydroxide (w/v) Clearing Solution:

- Potassium Hydroxide (KOH): 10 g

- Distilled Water: 90 ml

- Dissolve KOH in distilled water. Handle with care as KOH is caustic.

2. This compound Staining Solution (0.1% w/v):

- This compound: 0.1 g

- Distilled Water: 100 ml

- Store in a dark bottle at room temperature. The solution is light-sensitive.

3. Destaining and Mounting Solution (50% Glycerol):

- Glycerol: 50 ml

- Distilled Water: 50 ml

- A few drops of lactic acid can be added to acidify the solution and enhance staining of certain fungal structures.

II. Experimental Workflow

The overall workflow for this compound staining of fungi in plant roots can be visualized as follows:

Caption: Experimental workflow for this compound staining of plant roots.

III. Detailed Staining Protocol

-

Root Collection and Preparation:

-

Excavate plant roots and gently wash them with tap water to remove soil and debris.

-

Select fine, non-suberized roots for optimal clearing and staining.

-

Cut the selected roots into 1-2 cm segments.

-

-

Clearing:

-

Place the root segments into a heat-resistant container (e.g., glass vials or cassettes).

-

Add a sufficient volume of 10% KOH to fully submerge the roots.

-

Heat the samples. The duration and temperature will need to be optimized. Common methods include:

-

Incubation in a water bath at 60-90°C for 30-60 minutes.

-

Autoclaving at 121°C for 10-20 minutes.

-

-

After heating, allow the roots to cool. The cleared roots should appear translucent.

-

-

Rinsing:

-

Carefully pour off the KOH solution.

-

Rinse the roots thoroughly with several changes of tap water until the water runs clear. This is crucial to remove residual KOH which can interfere with staining.

-

-

Staining:

-

Submerge the cleared and rinsed roots in the 0.1% this compound staining solution.

-

Incubate at room temperature for 30-60 minutes. For some root types, a shorter incubation of 5-10 minutes may be sufficient.

-

-

Destaining and Mounting:

-

Remove the staining solution.

-

Briefly rinse the roots with distilled water.

-

Transfer the stained roots to a destaining solution of 50% glycerol. This step helps to reduce background fluorescence from the plant tissue.

-

Mount the stained root segments on a microscope slide in a drop of 50% glycerol and place a coverslip over them.

-

IV. Microscopy and Imaging

-

Microscope: A fluorescence microscope equipped with a UV or near-UV light source is required.

-

Filter Set: Use a filter set appropriate for DAPI or similar UV-excitable dyes.

-

Observation: Fungal structures will fluoresce brightly against a darker background of plant tissue.

Data Presentation

The following table summarizes the key quantitative parameters of the this compound staining protocol. These values may require optimization based on the specific plant and fungal species being studied.

| Parameter | Recommended Range/Value | Notes |

| Clearing Agent | 10% (w/v) Potassium Hydroxide (KOH) | Handle with appropriate safety precautions. |

| Clearing Time & Temp. | 30-60 min at 60-90°C or 10-20 min at 121°C (autoclave) | Thicker or more lignified roots may require longer clearing times. Over-clearing can damage delicate fungal structures. |

| Staining Solution | 0.1% (w/v) this compound in distilled water | Store in a dark container to prevent photodegradation. |

| Staining Time | 30-60 minutes at room temperature | Shorter times may be sufficient for fine roots. |

| Microscopy Excitation | 340-380 nm | A standard DAPI filter set is generally suitable. |

| Microscopy Emission | >420 nm | Fungal structures will typically appear blue-white or apple-green depending on the specific filter combination. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | - Incomplete clearing- Insufficient rinsing after staining- Root autofluorescence | - Increase KOH clearing time or temperature.- Ensure thorough rinsing after staining.- Use a counterstain like Evans Blue (0.05% in the staining solution) to quench plant tissue autofluorescence. |

| Weak or No Fungal Staining | - Incomplete clearing- Staining solution too old or degraded- Insufficient staining time | - Optimize the clearing protocol.- Prepare fresh this compound solution.- Increase the staining incubation time. |

| Damaged Fungal Structures | - Over-clearing with KOH | - Reduce the clearing time, temperature, or KOH concentration. |

| Poor Visualization of Fungal Hyphae | - Roots are too thick or suberized | - Select younger, finer roots for analysis. |

Logical Relationships in Troubleshooting

The process of troubleshooting common issues in this compound staining can be represented as a logical flow:

Caption: Troubleshooting logic for this compound staining.

References

Application Notes and Protocols for Blankophor BHC Staining in Paraffin-Embedded Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent staining of fungal elements in formalin-fixed, paraffin-embedded (FFPE) tissues using Blankophor BHC. This compound is a fluorescent whitener that binds with high affinity to chitin and cellulose, major components of the fungal cell wall. This allows for the rapid and specific visualization of fungal hyphae and yeast forms within tissue sections.

Principle of Staining

This compound, a stilbene derivative, is a fluorescent whitening agent that absorbs ultraviolet (UV) light and emits blue light. Its mechanism of action for fungal staining relies on the specific binding of the molecule to β-1,4-glycosidically linked polysaccharides, primarily chitin and to a lesser extent cellulose, which are abundant in the cell walls of most fungi. This interaction is non-enzymatic and is based on the formation of hydrogen bonds between the dye and the polysaccharide chains. Upon binding, the dye undergoes a conformational change that enhances its fluorescence, allowing for the clear visualization of fungal structures against a darker tissue background when viewed with a fluorescence microscope.

Data Presentation

As precise quantitative data for this compound staining on paraffin-embedded tissues is not extensively published, the following table summarizes the key parameters that require optimization for achieving the best signal-to-noise ratio in your specific application.

| Parameter | Recommended Range | Notes |

| This compound Concentration | 0.05% - 0.5% (w/v) | Start with a 0.1% solution and adjust as necessary. Higher concentrations may lead to increased background staining. |

| Potassium Hydroxide (KOH) Concentration | 0% - 10% (w/v) in staining solution | The addition of KOH can enhance staining intensity by clearing tissue and improving dye penetration. Start with a lower concentration or omit if tissue integrity is a concern. |

| Incubation Time | 5 - 20 minutes | Optimal time may vary depending on tissue type and thickness. Longer incubation times do not necessarily improve signal and may increase background. |

| Incubation Temperature | Room Temperature (20-25°C) | Staining is typically performed at room temperature. |

| Washing Time | 2 x 5 minutes | Thorough washing is crucial to remove unbound dye and reduce background fluorescence. |

| Excitation Wavelength (max) | ~365 nm | |

| Emission Wavelength (max) | ~435 nm (blue) |

Experimental Protocols

This protocol outlines the complete workflow from the preparation of paraffin-embedded tissue sections to the final visualization of stained fungi.

I. Materials and Reagents

-

Formalin-fixed, paraffin-embedded tissue blocks

-

Microtome

-

Histology-grade glass slides (positively charged)

-

Staining jars

-

Xylene or a xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Deionized or distilled water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound powder

-

Potassium Hydroxide (KOH) (optional)

-

Aqueous mounting medium

-

Coverslips

-

Fluorescence microscope with a UV filter set (e.g., DAPI filter)

II. Solution Preparation

-

This compound Staining Solution (0.1% w/v):

-

Dissolve 100 mg of this compound powder in 100 mL of deionized water.

-

Stir until fully dissolved. Protect the solution from light and store at 4°C.

-

-

Alkaline this compound Staining Solution (optional):

-

Prepare a 10% (w/v) KOH solution by dissolving 10 g of KOH pellets in 100 mL of deionized water. Caution: KOH is caustic.

-